4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-6-methyl-4-oxo-, ethyl ester
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Overview
Description
6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester is a complex organic compound with the molecular formula C13H18N2O3. This compound is part of the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by functionalization at specific positions to introduce the methyl, oxo, and acetic acid ethyl ester groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Addition of hydrogen atoms to reduce oxo groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester .
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl .
Uniqueness
Compared to similar compounds, 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
54804-24-9 |
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Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 2-(6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C13H18N2O3/c1-3-18-12(16)7-10-8-14-11-6-4-5-9(2)15(11)13(10)17/h8-9H,3-7H2,1-2H3 |
InChI Key |
GVEKOTSOWVJLFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C2CCCC(N2C1=O)C |
Origin of Product |
United States |
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